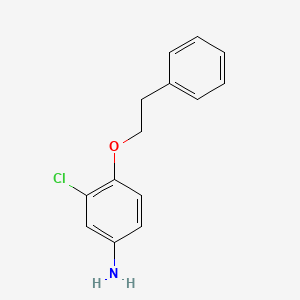
3-Chloro-4-(phenethyloxy)aniline
概要
説明
3-Chloro-4-(phenethyloxy)aniline, also known as 3-CEPA, is an important organic compound used in a variety of scientific research applications. It is a versatile chemical compound that is both stable and highly reactive, making it an ideal choice for use in laboratory experiments. 3-CEPA is a colorless, volatile liquid that has a strong odor and is soluble in many organic solvents. It is used in the synthesis of a variety of compounds, and its mechanism of action and biochemical and physiological effects are well-known.
科学的研究の応用
3-Chloro-4-(phenethyloxy)aniline is widely used in scientific research applications, particularly in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the synthesis of dyes, pigments, and other industrial chemicals. In addition, 3-Chloro-4-(phenethyloxy)aniline is used in the synthesis of peptides, peptidomimetics, and other compounds of biological interest. It is also used in the synthesis of fluorescent compounds for use in fluorescence-based assays.
作用機序
The mechanism of action of 3-Chloro-4-(phenethyloxy)aniline is based on its reactivity with different functional groups. It is an electrophile, which means that it can react with nucleophiles such as amines, alcohols, and thiols. It can also react with other electrophiles, such as alkenes and alkynes. In addition, 3-Chloro-4-(phenethyloxy)aniline can be used as a catalyst in some reactions.
生化学的および生理学的効果
The biochemical and physiological effects of 3-Chloro-4-(phenethyloxy)aniline are not well-understood. However, it is known to be a strong irritant and can cause skin and eye irritation. It is also known to be toxic if ingested or inhaled, and can cause respiratory irritation. In addition, 3-Chloro-4-(phenethyloxy)aniline has been shown to be mutagenic in some studies, although the exact mechanism of action is not known.
実験室実験の利点と制限
The main advantage of using 3-Chloro-4-(phenethyloxy)aniline in laboratory experiments is its high reactivity, which makes it ideal for use in a variety of synthetic reactions. It is also relatively stable, making it suitable for use in long-term experiments. However, 3-Chloro-4-(phenethyloxy)aniline is a toxic compound and should be handled with care. In addition, it is volatile and can be difficult to handle in some laboratory settings.
将来の方向性
There are a number of potential future directions for research involving 3-Chloro-4-(phenethyloxy)aniline. These include further investigation into the biochemical and physiological effects of the compound, as well as its potential applications in drug design and synthesis. In addition, further studies could be conducted to explore the potential use of 3-Chloro-4-(phenethyloxy)aniline as a catalyst in organic synthesis. Finally, research could be conducted to explore the potential use of 3-Chloro-4-(phenethyloxy)aniline in the synthesis of other organic compounds and to investigate its potential as a reagent in other laboratory experiments.
特性
IUPAC Name |
3-chloro-4-(2-phenylethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO/c15-13-10-12(16)6-7-14(13)17-9-8-11-4-2-1-3-5-11/h1-7,10H,8-9,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIJMFNYNDKNZIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCOC2=C(C=C(C=C2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-(phenethyloxy)aniline | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{2-Amino-1-[3-(trifluoromethyl)phenyl]ethyl}dimethylamine](/img/structure/B1317952.png)

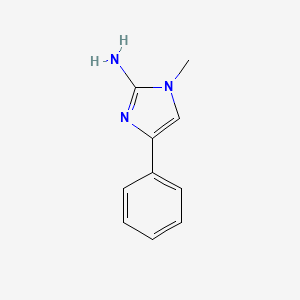
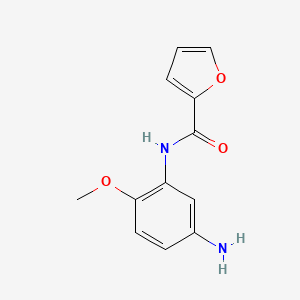
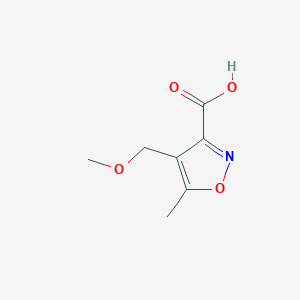
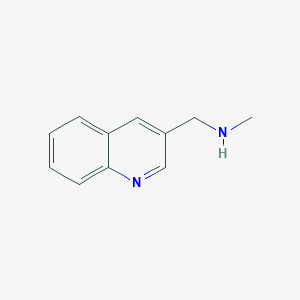
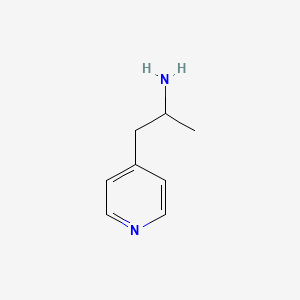
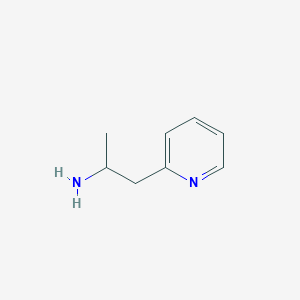
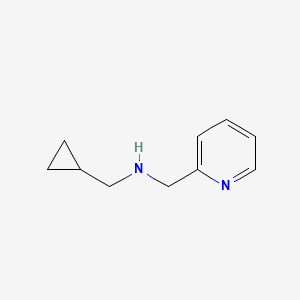
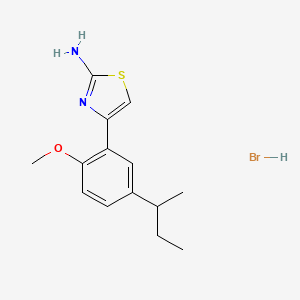
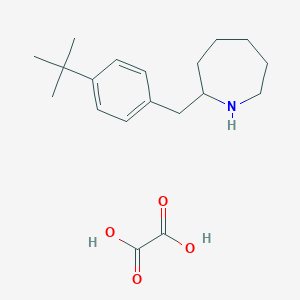
![N-[4-(Acetylamino)phenyl]-3-chloropropanamide](/img/structure/B1318006.png)

